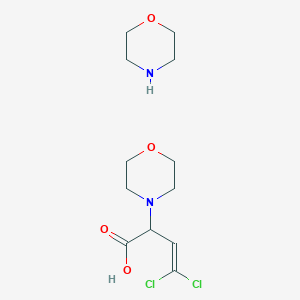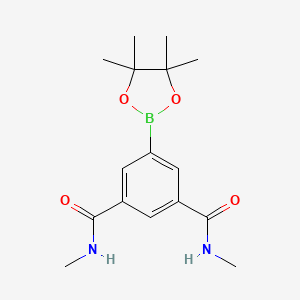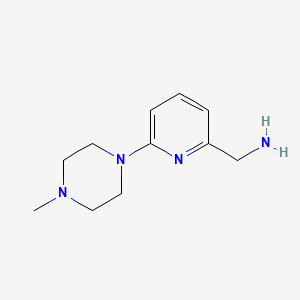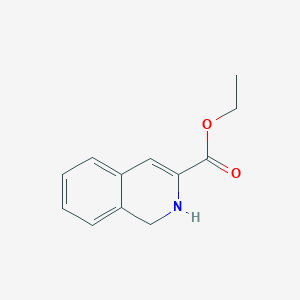
Ethyl 1,2-dihydroisoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,2-dihydroisoquinoline-3-carboxylate is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are a group of organic compounds that are structurally related to quinolines and are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 1,2-dihydroisoquinoline-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of isoquinolinium salts with nucleophilic reagents. For instance, the reaction of 3-ethoxycarbonyl isoquinolinium salts with organolithium, alcoholates, and borohydride reagents can yield 1,2-dihydroisoquinoline-3-carboxylates . Another method involves the use of Grignard reagents to achieve the addition reactions necessary for the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available starting materials. For example, the reaction of 4,5-dimethoxy ortho-phthalaldehyde with diethyl aminomalonate in the presence of sodium ethoxide and magnesium sulfate can produce ethyl isoquinoline-3-carboxylates in high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1,2-dihydroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and borohydride reagents. Reaction conditions often involve the use of solvents such as methylene chloride and the presence of catalysts like sodium ethoxide .
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Ethyl 1,2-dihydroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 1,2-dihydroisoquinoline-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ethyl 1,2-dihydroisoquinoline-3-carboxylate include:
1,2,3,4-Tetrahydroisoquinoline-2-carboxylate: Another isoquinoline derivative with similar structural features.
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: A related compound with a different substitution pattern on the isoquinoline ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
95377-50-7 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
ethyl 1,2-dihydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-7,13H,2,8H2,1H3 |
InChI-Schlüssel |
XXVUIHBGWMJZAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=CC=CC=C2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


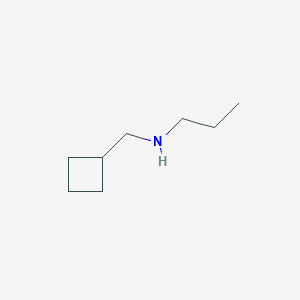


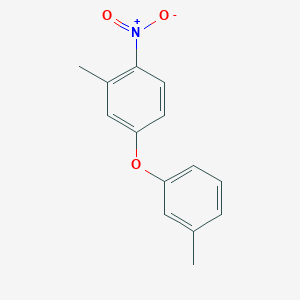

![N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride](/img/structure/B13985006.png)
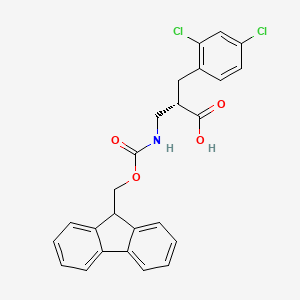

![2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13985033.png)
